molecular formula C17H21NO4 B10794871 methyl (3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

methyl (3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B10794871
M. Wt: 303.35 g/mol
InChI Key: ZPUCINDJVBIVPJ-FEWQNLEASA-N
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Description

3-Benzoyloxy-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester is a complex organic compound with a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyloxy-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves multiple steps. One common method includes the esterification of 8-azabicyclo[3.2.1]octane-2-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyloxy-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

3-Benzoyloxy-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyloxy-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyloxy-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester stands out due to its unique bicyclic structure and the presence of both benzoyloxy and methyl ester groups.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13?,14-,15?/m1/s1

InChI Key

ZPUCINDJVBIVPJ-FEWQNLEASA-N

Isomeric SMILES

CN1[C@@H]2CCC1C([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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